molecular formula C17H26O B14349680 4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene CAS No. 92954-15-9

4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene

Cat. No.: B14349680
CAS No.: 92954-15-9
M. Wt: 246.4 g/mol
InChI Key: BEGIFUWPOJEHLQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene is an organic compound with the molecular formula C16H26O. This compound is a derivative of benzene, featuring a methoxy group, a methyl group, and a methyloctenyl group attached to the benzene ring. It is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene typically involves the alkylation of 4-methoxy-2-methylbenzene with 4-methyloct-4-en-2-yl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction. The reaction is typically conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the double bond in the methyloctenyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the alkyl groups can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methyl-1-(4-methylpent-4-en-2-yl)benzene
  • 4-Methoxy-2-methyl-1-(4-methylhex-4-en-2-yl)benzene
  • 4-Methoxy-2-methyl-1-(4-methylhept-4-en-2-yl)benzene

Uniqueness

4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene is unique due to its specific alkyl chain length and the position of the double bond. These structural features can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

92954-15-9

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

4-methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene

InChI

InChI=1S/C17H26O/c1-6-7-8-13(2)11-14(3)17-10-9-16(18-5)12-15(17)4/h8-10,12,14H,6-7,11H2,1-5H3

InChI Key

BEGIFUWPOJEHLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C)CC(C)C1=C(C=C(C=C1)OC)C

Origin of Product

United States

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